4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde
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Overview
Description
4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₃FN₂O₃S and a molecular weight of 272.3 g/mol . It is characterized by the presence of a fluorobenzene sulfonyl group attached to a piperazine ring, which is further connected to a carbaldehyde group. This compound is often used as a versatile building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(4-Fluorobenzenesulfonyl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Fluorobenzenesulfonyl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. The fluorine atom enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde
- 4-(4-Methylbenzenesulfonyl)piperazine-1-carbaldehyde
- 4-(4-Nitrobenzenesulfonyl)piperazine-1-carbaldehyde
Uniqueness
4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its analogs .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonylpiperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPADUJJECLIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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